molecular formula C8H20N4 B054216 N1-(1-(Piperazin-1-yl)ethyl)ethane-1,2-diamine CAS No. 114289-17-7

N1-(1-(Piperazin-1-yl)ethyl)ethane-1,2-diamine

Cat. No.: B054216
CAS No.: 114289-17-7
M. Wt: 172.27 g/mol
InChI Key: NBVFZTVREXMIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H20N4. It is also known by other names such as N-[2-(1-piperazinyl)ethyl]ethylenediamine. This compound is characterized by the presence of both piperazine and ethylenediamine functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. One common method includes the use of diethylenetriamine as a starting material, which undergoes a series of reactions to introduce the piperazine moiety . The reaction conditions often involve heating and the use of solvents such as DMSO or water to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to the presence of both piperazine and ethylenediamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

114289-17-7

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3

InChI Key

NBVFZTVREXMIIP-UHFFFAOYSA-N

SMILES

CC(NCCN)N1CCNCC1

Canonical SMILES

CC(NCCN)N1CCNCC1

18246-33-8

Origin of Product

United States

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